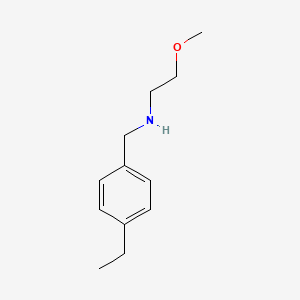

(4-Ethylbenzyl)(2-methoxyethyl)amine

Description

BenchChem offers high-quality (4-Ethylbenzyl)(2-methoxyethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethylbenzyl)(2-methoxyethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-11-4-6-12(7-5-11)10-13-8-9-14-2/h4-7,13H,3,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJFUYWQUDFJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398643 | |

| Record name | STK128999 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827328-12-1 | |

| Record name | STK128999 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Ethylbenzyl)(2-methoxyethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethylbenzyl)(2-methoxyethyl)amine, with the IUPAC name N-[(4-ethylphenyl)methyl]-2-methoxyethanamine, is a secondary amine of interest in synthetic and medicinal chemistry. Its structure, featuring an ethylbenzyl group and a methoxyethyl chain, imparts a unique combination of lipophilicity and polarity that can be valuable in the design of novel chemical entities. Understanding the physical properties of this compound is fundamental for its purification, handling, formulation, and for predicting its behavior in various chemical and biological systems.

This technical guide provides a comprehensive overview of the known and predicted physical properties of (4-Ethylbenzyl)(2-methoxyethyl)amine. In the absence of extensive experimentally derived data in publicly available literature, this document outlines the standard methodologies for determining these crucial parameters. By providing detailed experimental protocols and contextualizing them with data from closely related compounds, this guide serves as a practical resource for researchers working with this and similar molecules.

Molecular Structure and Basic Information

The foundational information for (4-Ethylbenzyl)(2-methoxyethyl)amine is summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-[(4-ethylphenyl)methyl]-2-methoxyethanamine | PubChem[1] |

| CAS Number | 827328-12-1 | PubChem[1] |

| Molecular Formula | C₁₂H₁₉NO | PubChem[1] |

| Molecular Weight | 193.28 g/mol | PubChem[1] |

| Canonical SMILES | CCC1=CC=C(C=C1)CNCCOC | PubChem[1] |

Computed Physicochemical Properties

Computational models provide valuable initial estimates of a molecule's physical properties, aiding in the design of experimental procedures. The following properties for (4-Ethylbenzyl)(2-methoxyethyl)amine have been calculated and are available in public databases.

| Property | Predicted Value | Source |

| XLogP3 | 1.9 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

These computed values suggest that (4-Ethylbenzyl)(2-methoxyethyl)amine is a moderately lipophilic compound with a relatively low polar surface area, which may influence its solubility and membrane permeability.

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the key physical properties of a novel compound like (4-Ethylbenzyl)(2-methoxyethyl)amine.

Boiling Point

The boiling point is a critical parameter for purification by distillation and for assessing the volatility of a compound. As an amine, (4-Ethylbenzyl)(2-methoxyethyl)amine is expected to have a relatively high boiling point due to intermolecular hydrogen bonding.

Experimental Protocol: Determination of Boiling Point by Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of the purified (4-Ethylbenzyl)(2-methoxyethyl)amine into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the ambient pressure.

-

Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation should be used to correct the boiling point to standard pressure.

For context, the related precursor, 2-methoxyethylamine, has a reported boiling point of 95 °C at atmospheric pressure.

Melting Point

The melting point is a key indicator of the purity of a solid compound. For (4-Ethylbenzyl)(2-methoxyethyl)amine, if it were to be isolated as a solid salt (e.g., hydrochloride), its melting point would be a crucial characteristic.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the solid sample.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, typically to a height of 2-3 mm.

-

Apparatus: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Density

Density is an intrinsic property that can be useful for identification and for calculations involving mass and volume.

Experimental Protocol: Density Determination using a Pycnometer

-

Pycnometer Calibration: Weigh a clean, dry pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with (4-Ethylbenzyl)(2-methoxyethyl)amine at the same temperature and weigh it.

-

Calculation: The density of the sample can be calculated using the following formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

As a reference, 2-methoxyethylamine has a reported density of approximately 0.87 g/cm³ at 20 °C.

Solubility

Understanding the solubility of (4-Ethylbenzyl)(2-methoxyethyl)amine in various solvents is critical for its use in reactions, purifications, and formulations.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).

-

Sample Addition: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, add a small, measured amount of (4-Ethylbenzyl)(2-methoxyethyl)amine (e.g., 10 mg).

-

Observation: Agitate the mixture and observe if the solid dissolves completely. If it does, the compound is soluble. If not, it can be classified as partially soluble or insoluble. The process can be repeated with increasing amounts of the solute to estimate the approximate solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure of (4-Ethylbenzyl)(2-methoxyethyl)amine.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the ethylbenzyl group. The para-substitution pattern would likely result in two doublets.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl group.

-

Benzyl Protons: A singlet for the benzylic methylene (-CH₂-) protons adjacent to the nitrogen.

-

Methoxyethyl Protons: Triplets for the two methylene groups (-CH₂-N- and -CH₂-O-) and a singlet for the methoxy (-OCH₃) protons.

-

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which would be concentration and solvent dependent.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount (5-10 mg) of purified (4-Ethylbenzyl)(2-methoxyethyl)amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants, which are then used to assign the signals to the specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Features:

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ characteristic of a secondary amine.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1250-1020 cm⁻¹ range.

-

C-O Stretch: A strong absorption in the 1150-1085 cm⁻¹ range for the ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Application: Place a small drop of the liquid (4-Ethylbenzyl)(2-methoxyethyl)amine directly onto the ATR crystal.

-

Data Acquisition: Record the infrared spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectral Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 193.28).

-

Major Fragmentation Pathways:

-

Benzylic cleavage to form the stable 4-ethylbenzyl cation (m/z = 119).

-

Cleavage alpha to the nitrogen atom.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Bombard the sample with high-energy electrons to generate charged fragments.

-

Mass Analysis: Separate the fragments based on their mass-to-charge ratio.

-

Detection: Detect the abundance of each fragment to generate the mass spectrum.

Synthesis Pathway

A plausible synthetic route to (4-Ethylbenzyl)(2-methoxyethyl)amine is via reductive amination or nucleophilic substitution. A common approach would be the reaction of 4-ethylbenzyl chloride with 2-methoxyethylamine.

Caption: Plausible synthesis of (4-Ethylbenzyl)(2-methoxyethyl)amine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxyethylamine in a suitable solvent such as acetonitrile or ethanol. Add a non-nucleophilic base, like potassium carbonate, to neutralize the HCl formed during the reaction.

-

Reagent Addition: Slowly add a stoichiometric equivalent of 4-ethylbenzyl chloride to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, filter off the base and evaporate the solvent. The crude product can then be purified by column chromatography or distillation under reduced pressure.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the physical properties of (4-Ethylbenzyl)(2-methoxyethyl)amine. While experimental data for this specific molecule is sparse, the outlined protocols and comparative data for related compounds offer a robust starting point for any researcher or drug development professional. The systematic determination of these properties is a cornerstone of good laboratory practice and essential for the successful application of this compound in further research and development.

References

-

PubChem. (n.d.). 2-Methoxyethylamine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). (4-Ethylbenzyl)(2-methoxyethyl)amine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link](2-methoxyethyl)amine)

Sources

An In-depth Technical Guide to N-[(4-Ethylphenyl)methyl]-2-methoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity N-[(4-ethylphenyl)methyl]-2-methoxyethanamine, including its nomenclature, chemical properties, a plausible synthetic route, and safety considerations. This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Nomenclature

The compound with the structure (4-Ethylbenzyl)(2-methoxyethyl)amine is systematically named under IUPAC nomenclature.

IUPAC Name: N-[(4-Ethylphenyl)methyl]-2-methoxyethanamine[1].

Synonyms

This compound is also known by several other names and identifiers, which are crucial for comprehensive literature and database searches. These include:

-

(4-Ethylbenzyl)(2-methoxyethyl)amine[1]

-

N-(4-ethylbenzyl)-2-methoxyethanamine[1]

-

amine[1]

-

CAS Number: 827328-12-1[1]

-

PubChem CID: 4030630[1]

Chemical Structure

The molecular structure consists of a 4-ethylbenzyl group and a 2-methoxyethyl group attached to a central nitrogen atom.

Caption: 2D Chemical Structure of N-[(4-Ethylphenyl)methyl]-2-methoxyethanamine.

Physicochemical Properties

A summary of the key computed physicochemical properties of N-[(4-ethylphenyl)methyl]-2-methoxyethanamine is provided in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C12H19NO | PubChem[1] |

| Molecular Weight | 193.28 g/mol | PubChem[1] |

| Canonical SMILES | CCC1=CC=C(C=C1)CNCCOC | PubChem[1] |

| InChI Key | SGJFUYWQUDFJDW-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Manufacturing

Proposed Synthetic Pathway: Reductive Amination

The synthesis of N-[(4-ethylphenyl)methyl]-2-methoxyethanamine can be envisioned via the reductive amination of 4-ethylbenzaldehyde with 2-methoxyethanamine.

Caption: Proposed synthetic pathway for N-[(4-Ethylphenyl)methyl]-2-methoxyethanamine.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of N-[(4-ethylphenyl)methyl]-2-methoxyethanamine based on the principles of reductive amination.

Materials:

-

4-Ethylbenzaldehyde

-

2-Methoxyethanamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[2]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzaldehyde (1.0 eq).

-

Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (DCM) or 1,2-dichloroethane (DCE). To this solution, add 2-methoxyethanamine (1.0-1.2 eq).

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.

-

Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-[(4-ethylphenyl)methyl]-2-methoxyethanamine.

Potential Applications and Biological Activity

As of the current literature survey, there is limited specific information on the direct applications or biological activity of N-[(4-ethylphenyl)methyl]-2-methoxyethanamine. However, its chemical structure, featuring a substituted benzylamine moiety, suggests potential utility in several areas of research and development:

-

Medicinal Chemistry Scaffold: Benzylamine derivatives are common structural motifs in a wide range of biologically active compounds. This molecule could serve as a valuable building block for the synthesis of novel therapeutic agents.

-

Intermediate in Organic Synthesis: The secondary amine functionality allows for further chemical modifications, making it a potentially useful intermediate in multi-step organic syntheses.

-

Ligand for Catalysis: Amines can act as ligands for transition metals in various catalytic processes.

Further research is required to elucidate the specific biological properties and potential applications of this compound.

Safety and Handling

Hazard Identification

-

Skin and Eye Irritation: Similar amines can cause skin and serious eye irritation[3].

-

Respiratory Irritation: May cause respiratory irritation if inhaled[4].

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.

Conclusion

N-[(4-Ethylphenyl)methyl]-2-methoxyethanamine is a well-defined chemical entity with a clear nomenclature and predictable physicochemical properties. While specific applications are not yet documented, its synthesis is readily achievable through established methods like reductive amination. Its structural features suggest potential as a versatile intermediate in medicinal chemistry and organic synthesis. As with any chemical substance, proper safety precautions should be observed during handling and use. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their work.

References

-

PubChem. (4-Ethylbenzyl)(2-methoxyethyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Chemsrc. 4-(n-ethyl-n-2-methoxyethyl)-2-methylphenylenediamine di-p-toluenesulfonate MSDS. Retrieved from [Link]

Sources

Unlocking New Therapeutic Frontiers: A Guide to Novel Targets for Benzylamine Derivatives

A Technical Guide for Drug Development Professionals

Executive Summary

The benzylamine scaffold, a cornerstone in medicinal chemistry, is present in a multitude of approved therapeutic agents, demonstrating its versatility and favorable pharmacological properties.[1][2][3][4] While its role in targeting established pathways, such as monoamine oxidases and various neurotransmitter receptors, is well-documented, the full therapeutic potential of novel benzylamine derivatives remains a burgeoning field of exploration.[1][5] This guide serves as a technical resource for researchers and drug development scientists, moving beyond the canonical targets to illuminate novel and emerging therapeutic opportunities in oncology, infectious diseases, and neurodegeneration. We will dissect the molecular rationale for pursuing these targets, provide validated experimental frameworks for target identification and validation, and offer actionable insights to guide the next generation of benzylamine-based drug discovery programs.

Chapter 1: The Benzylamine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzylamine moiety, consisting of a benzyl group attached to an amine, is a simple yet remarkably effective structural motif in drug design.[1] Its prevalence stems from a combination of advantageous properties:

-

Synthetic Tractability: The benzylamine core is readily synthesized and modified, allowing for the efficient creation of diverse chemical libraries to explore structure-activity relationships (SAR).[2][6]

-

Biological Recognition: The aromatic ring can engage in π-π stacking and hydrophobic interactions, while the basic nitrogen atom can form crucial hydrogen bonds and salt bridges with biological targets.

-

Pharmacokinetic Profile: Appropriate substitution on the benzylamine scaffold can be used to fine-tune critical drug-like properties, including solubility, metabolic stability, and cell permeability.

Historically, this scaffold has given rise to drugs targeting a range of conditions, from motion sickness and depression to cardiovascular diseases, underscoring its "privileged" status in the pharmaceutical landscape.[1][4][7]

Table 1: Selected Established Therapeutic Targets of Benzylamine Derivatives

| Target Class | Specific Target(s) | Associated Disease Area(s) | Example Drug/Derivative Class |

| Enzymes | Monoamine Oxidase A/B (MAO-A/B) | Depression, Parkinson's Disease | Pargyline, Safinamide[1][8] |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | N-benzyl benzamides[9][10] | |

| G-Protein Coupled Receptors | Adenosine A1/A2A Receptors | Parkinson's Disease, Inflammation | 8-Benzylaminoxanthines[5] |

| Other | Various (e.g., Histamine H1 Receptor) | Allergic conditions, Emesis | Meclizine, Cinnarizine[1] |

Chapter 2: Emerging Therapeutic Targets in Oncology

Recent research has highlighted the potential of novel benzylamine derivatives to modulate key signaling pathways implicated in cancer progression, moving beyond traditional cytotoxic approaches to targeted therapies.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell fate, proliferation, and migration. Its aberrant activation is a hallmark of numerous cancers, including melanoma and colorectal cancer. Certain benzylamine derivatives have been shown to exert anti-tumor effects by interfering with this cascade.[11]

Mechanism of Action Insight: These compounds can disrupt the stabilization of β-catenin, preventing its translocation to the nucleus where it would otherwise activate oncogenic gene transcription. This leads to decreased cancer cell proliferation and viability.[11]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central node in cellular signaling that promotes cell survival and growth. Hyperactivation of this pathway is common in cancer, making it a prime therapeutic target. Studies have demonstrated that specific benzylamine derivatives can dephosphorylate and inactivate Akt, thereby inhibiting downstream pro-survival signals and inducing apoptosis in cancer cells.[11]

Diagram 1: Key Oncogenic Signaling Pathways Modulated by Benzylamine Derivatives

Caption: Benzylamine derivatives can inhibit oncogenic signaling.

Chapter 3: Novel Targets in Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of antibacterial agents with novel mechanisms of action. Benzylamine derivatives are emerging as a promising chemical class in this arena.

Bacterial Membrane Disruption

One of the most compelling antibacterial strategies involves compromising the physical integrity of the bacterial cell membrane. This approach is often less susceptible to the development of resistance compared to single-enzyme inhibition.

Mechanism of Action Insight: Novel coumarin-benzylamine hybrids have been shown to increase the permeability of the bacterial cell membrane.[12] This disruption of the membrane's barrier function leads to leakage of essential intracellular components and ultimately, bacterial cell death.[12] This mechanism provides a broad-spectrum antibacterial effect.

Inhibition of Essential Bacterial Enzymes

Targeting enzymes that are essential for bacterial survival but absent in humans is a validated strategy for developing safe and effective antibiotics.

-

Na+-translocating NADH:ubiquinone oxidoreductase (NQR): This enzyme is a crucial component of the respiratory chain in many pathogenic bacteria, including Vibrio cholerae, but is not found in humans.[13] The NQR complex is vital for maintaining the sodium motive force that drives cellular bioenergetics. Naphthoquinone derivatives incorporating a benzylamine moiety have been identified as potent inhibitors of NQR, representing a promising new class of antibiotics.[13]

-

β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH): FabH is an essential enzyme in bacterial fatty acid biosynthesis, a pathway that is a well-established target for antibacterial drugs.[2] The benzylamine scaffold can be used as a building block to design novel inhibitors targeting this enzyme.[2]

Chapter 4: A Methodological Framework for Target Identification and Validation

Identifying the specific molecular target of a novel, phenotypically active benzylamine derivative is a critical step in drug development. This process, known as target deconvolution, transforms a "black box" screening hit into a well-understood lead compound.

Workflow for Target Identification and Validation

A robust workflow ensures that the identified target is both biochemically and cellularly relevant to the compound's mechanism of action.

Diagram 2: Experimental Workflow for Target Deconvolution and Validation

Caption: A sequential workflow for identifying and validating novel drug targets.

Key Experimental Protocols

The following protocols represent self-validating systems for confirming the interaction between a benzylamine derivative and its putative protein target.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: This assay determines if a compound binds to its target protein within intact cells. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

-

Cell Culture: Grow the target cells (e.g., a human cancer cell line) to ~80% confluency.

-

Compound Treatment: Treat cells with the benzylamine derivative at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

-

Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Quantification: Collect the supernatant and quantify the amount of the specific target protein remaining in solution using Western Blot or ELISA.

-

Data Analysis: Plot the percentage of soluble target protein against temperature for each compound concentration. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target engagement.

Trustworthiness Check:

-

Negative Control: Run the assay with a structurally similar but inactive compound. No thermal shift should be observed.

-

Dose-Response: The magnitude of the thermal shift should be dependent on the concentration of the active compound.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique to measure real-time binding kinetics and affinity between a ligand (the benzylamine derivative) and an analyte (the purified target protein).

Methodology:

-

Chip Preparation: Immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). A control flow cell should be prepared (e.g., a mock immobilization) to subtract non-specific binding.

-

Expertise Note: The choice of immobilization chemistry is crucial. While amine coupling is standard, if the protein's binding site contains critical lysine residues, an alternative like His-tag capture should be used to ensure proper protein orientation and activity.

-

-

Analyte Preparation: Prepare a dilution series of the benzylamine derivative in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected dissociation constant (KD).

-

Binding Measurement: Inject the different concentrations of the compound over the protein and control flow cells at a constant flow rate. The binding event causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).

-

Dissociation Phase: After the association phase, flow running buffer over the chip to measure the dissociation of the compound from the protein.

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound before the next injection.

-

Data Analysis: After subtracting the control flow cell data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Trustworthiness Check:

-

Concentration Dependence: The binding response at equilibrium should be directly proportional to the concentration of the compound injected.

-

Model Fit: The chosen kinetic model should accurately fit the experimental data with low chi-squared (χ²) values.

Chapter 5: Future Perspectives and Conclusion

The benzylamine scaffold continues to be a highly productive starting point for the development of novel therapeutics. The exploration of targets beyond the central nervous system, particularly in oncology and infectious diseases, holds immense promise. Future research will likely leverage advanced chemical biology techniques and computational modeling to design derivatives with enhanced potency and selectivity for these novel targets. The methodological frameworks provided in this guide offer a robust approach to de-risk and accelerate the journey of novel benzylamine derivatives from laboratory discovery to clinical evaluation. By focusing on scientifically rigorous target validation, the research community can unlock the next wave of innovative medicines built upon this privileged chemical structure.

References

-

Title: Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells Source: PubMed Central URL: [Link]

-

Title: Benzylamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity Source: PubMed Central URL: [Link]

-

Title: Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae Source: MDPI URL: [Link]

-

Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: ResearchGate URL: [Link]

-

Title: Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency Source: Wiley Online Library URL: [Link]

-

Title: Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine Source: PubMed URL: [Link]

-

Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: Bentham Open URL: [Link]

-

Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: The Open Medicinal Chemistry Journal URL: [Link]

-

Title: Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes Source: PMC - NIH URL: [Link]

-

Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: ResearchGate URL: [Link]

-

Title: Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents Source: Der Pharma Chemica URL: [Link]

-

Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: PubMed URL: [Link]

-

Title: Chemical structures of the new benzylamine-sulfonamide derivatives... Source: ResearchGate URL: [Link]

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 5. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae [mdpi.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (4-Ethylbenzyl)(2-methoxyethyl)amine

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Ethylbenzyl)(2-methoxyethyl)amine is a synthetic compound for which the mechanism of action has not been widely elucidated in published literature.[1] Its chemical architecture, featuring a substituted benzylamine core, suggests a potential for interaction with biological systems, particularly the central nervous system. Benzylamine and its derivatives are known to exhibit a range of pharmacological activities, including antimycotic and anticancer properties, and some act as agonists for serotonin receptors.[2][3][4] This guide puts forth a primary hypothesis that (4-Ethylbenzyl)(2-methoxyethyl)amine functions as a modulator of monoaminergic systems. This hypothesis is predicated on the structural similarities to known psychoactive compounds, including certain novel psychoactive substances (NPS) that target dopamine and noradrenaline pathways.[5] We present a structured, multi-tiered research framework to systematically investigate this hypothesis, encompassing in vitro target screening, cell-based functional assays, and preliminary in vivo characterization. The following sections provide a comprehensive, step-by-step methodology designed to rigorously test this hypothesis and elucidate the pharmacological profile of this compound.

Introduction and Rationale for the Hypothesized Mechanism of Action

The core structure of (4-Ethylbenzyl)(2-methoxyethyl)amine is composed of a 4-ethylbenzyl group linked to a 2-methoxyethylamine moiety.[1] The benzylamine scaffold is a recurring motif in a variety of biologically active molecules.[6] For instance, N-benzylphenethylamines have been identified as potent agonists of the 5-HT2A and 5-HT2C serotonin receptors.[4] Furthermore, benzylpiperazine (BZP), another benzylamine derivative, acts as an indirect agonist of dopamine and noradrenaline.[5] The 2-methoxyethylamine component is a common building block in the synthesis of pharmaceuticals and agrochemicals.[7][8]

Given these precedents, a logical starting point for investigating the mechanism of action of (4-Ethylbenzyl)(2-methoxyethyl)amine is to hypothesize its interaction with monoamine transporters or receptors. The ethyl substitution on the benzyl ring and the methoxyethyl group on the amine could influence its binding affinity, selectivity, and functional activity at these targets compared to other benzylamine derivatives.

Primary Hypothesis: (4-Ethylbenzyl)(2-methoxyethyl)amine acts as a modulator of monoaminergic signaling, potentially through one or more of the following mechanisms:

-

Inhibition of monoamine reuptake: The compound may bind to and inhibit the function of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.

-

Direct agonism or antagonism of monoamine receptors: The compound could directly interact with dopamine (e.g., D1-D5) or serotonin (e.g., 5-HT1, 5-HT2 families) receptors.

This guide will outline a comprehensive research plan to systematically test this hypothesis.

Proposed Experimental Workflow for Mechanism of Action Elucidation

The following experimental workflow is designed to first screen for potential molecular targets and then to characterize the functional consequences of the compound's interaction with these targets.

Caption: A three-phase experimental workflow to elucidate the mechanism of action.

Detailed Experimental Protocols

Phase 1: In Vitro Target Screening

Objective: To determine the binding affinity of (4-Ethylbenzyl)(2-methoxyethyl)amine for key monoamine transporters and receptors.

Protocol:

-

Preparation of Membranes: Prepare cell membrane fractions from tissues or cell lines endogenously expressing or recombinantly overexpressing the target of interest (e.g., HEK293 cells transfected with human DAT, NET, or SERT).

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of (4-Ethylbenzyl)(2-methoxyethyl)amine.

-

Incubation: Incubate the reaction mixture at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of (4-Ethylbenzyl)(2-methoxyethyl)amine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

| Target | Radioligand | (4-Ethylbenzyl)(2-methoxyethyl)amine Ki (nM) |

| DAT | [³H]WIN 35,428 | TBD |

| NET | [³H]nisoxetine | TBD |

| SERT | [³H]citalopram | TBD |

| 5-HT₂ₐ | [³H]ketanserin | TBD |

| D₂ | [³H]spiperone | TBD |

Phase 2: Functional Characterization

Objective: To assess the functional effect of (4-Ethylbenzyl)(2-methoxyethyl)amine on monoamine transporter activity.

Protocol:

-

Preparation of Synaptosomes or Transfected Cells: Isolate synaptosomes from rodent brain tissue (e.g., striatum for DAT, cortex for NET and SERT) or use cells recombinantly expressing the transporters.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of (4-Ethylbenzyl)(2-methoxyethyl)amine.

-

Initiation of Uptake: Add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration or by adding a cold stop buffer.

-

Quantification: Measure the amount of radiolabeled monoamine taken up by the synaptosomes or cells using a scintillation counter.

-

Data Analysis: Determine the concentration of the compound that inhibits 50% of the monoamine uptake (IC₅₀).

Objective: To determine if (4-Ethylbenzyl)(2-methoxyethyl)amine acts as an agonist or antagonist at monoamine receptors.

Protocol (Example for a Gs-coupled receptor):

-

Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO cells expressing the D1 dopamine receptor).

-

Compound Treatment: Treat the cells with varying concentrations of (4-Ethylbenzyl)(2-methoxyethyl)amine. For antagonist testing, co-incubate with a known agonist.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Hypothesized Signaling Pathway

Based on the potential interaction with a G-protein coupled receptor such as a serotonin receptor, a possible signaling cascade is depicted below.

Caption: Hypothesized 5-HT2A receptor activation and downstream signaling cascade.

Conclusion and Future Directions

This guide provides a foundational research framework for elucidating the mechanism of action of (4-Ethylbenzyl)(2-methoxyethyl)amine. The proposed experiments are designed to systematically test the hypothesis that this compound modulates monoaminergic systems. The results from these studies will be crucial in determining its pharmacological profile and potential for further development. Positive findings would warrant more extensive preclinical evaluation, including studies on pharmacokinetics, metabolism, and safety pharmacology.

References

-

PubChem. (n.d.). 2-Methoxyethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-Ethylbenzyl)(2-methoxyethyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Archiv der Pharmazie. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Wiley Online Library. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Retrieved from [Link]

-

ResearchGate. (2010). Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a New Protecting Group. Retrieved from [Link]

-

PubChem. (n.d.). (4-Ethylphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Benzylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Retrieved from [https://www.researchgate.net/publication/359082390_Synthesis_and_Analgesic_Activity_of_Methyl_2-2Z-4-Aryl-2-hydroxy-4-oxobut-2-enoylamino]benzoates]([Link])

-

Autechaux Industries. (n.d.). Understanding the Role of 2-Methoxyethylamine in Modern Chemical Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved from [Link]

Sources

- 1. (4-Ethylbenzyl)(2-methoxyethyl)amine | C12H19NO | CID 4030630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. guidechem.com [guidechem.com]

The Benzylamine Scaffold: A Privileged Motif in the Discovery and Design of Ligands for Novel Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzylamine moiety is a cornerstone in medicinal chemistry, recognized as a privileged structural element in the design of highly potent and selective ligands for a diverse array of biological targets.[1] This guide provides a comprehensive overview of the principles and practices involved in the discovery and design of benzylamine-based ligands, with a particular focus on their application to novel and challenging targets. We will explore the synthetic versatility of the benzylamine scaffold, delve into the intricacies of structure-activity relationship (SAR) optimization, and present detailed experimental workflows and computational approaches that underpin modern drug discovery campaigns. This document is intended to serve as a practical resource for researchers at the forefront of therapeutic innovation, offering field-proven insights to navigate the complexities of ligand design and accelerate the development of next-generation therapeutics.

The Benzylamine Core: A Foundation for Versatile Ligand Design

The benzylamine scaffold, characterized by a benzyl group attached to an amine, is a recurring motif in a multitude of approved drugs, targeting a wide range of conditions from allergies and depression to cardiovascular diseases and Alzheimer's.[2] Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The benzyl group provides a rigid aromatic core that can be readily functionalized to explore chemical space and establish key interactions with biological targets. The amine group, a versatile functional handle, can act as a hydrogen bond donor or acceptor, a basic center for salt formation, and a point of attachment for further chemical elaboration.

The inherent versatility of the benzylamine scaffold allows for its application in diverse therapeutic areas, including:

-

Enzyme Inhibition: Benzylamine derivatives have shown significant promise as inhibitors of various enzyme classes. For instance, they have been successfully employed in the design of inhibitors for monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[3] More recently, benzylamine-based ligands have been developed as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an important target in prostate cancer.[4]

-

Receptor Modulation: The benzylamine core is present in ligands that modulate the activity of various receptors. For example, derivatives of benzylamine have been investigated as serotonin-norepinephrine reuptake inhibitors (SNRIs).[5]

-

Antimicrobial and Anticancer Agents: The benzylamine scaffold has been explored for the development of novel antimicrobial and anticancer therapeutics.[2][6] Studies have demonstrated the potential of benzylamine derivatives as anti-mycobacterium tuberculosis agents and their ability to induce apoptosis in melanoma cells.[2][6]

Strategic Synthesis of Benzylamine-Based Ligand Libraries

The facile synthesis of diverse benzylamine libraries is a key enabler for successful drug discovery campaigns. Several robust synthetic methodologies are commonly employed, with reductive amination being a workhorse in the field.

Reductive Amination: A Cornerstone of Benzylamine Synthesis

Reductive amination is a widely used and highly efficient method for the preparation of benzylamines.[7] This two-step, one-pot reaction involves the initial formation of a Schiff base from a substituted benzaldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding benzylamine.

-

Schiff Base Formation: To a solution of the desired substituted benzaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add the appropriate primary or secondary amine (1.0-1.2 eq.). The reaction is typically stirred at room temperature for 1-4 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent depends on the substrate and reaction conditions. The reaction is stirred until the reduction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched by the addition of water or a mild acid. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired benzylamine derivative.[8][9]

Advanced Synthetic Strategies

Beyond reductive amination, other synthetic methods offer unique advantages for accessing specific benzylamine derivatives. For instance, rhodium(III)-catalyzed C(sp²)–H functionalization of N-allylated benzylamines provides a direct route to complex 2-benzazepine derivatives.[10] This method demonstrates excellent chemoselectivity and functional group tolerance, enabling the synthesis of structurally novel scaffolds.[10]

Deciphering the Structure-Activity Relationship (SAR)

The systematic exploration of the structure-activity relationship (SAR) is a critical step in optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.[11][12] For benzylamine-based ligands, SAR studies typically involve the systematic modification of three key regions: the aromatic ring, the amine moiety, and the linker between them.

Aromatic Ring Substitutions

Modifications to the substitution pattern on the phenyl ring can profoundly impact a ligand's binding affinity and selectivity. The introduction of various substituents (e.g., halogens, alkyl groups, alkoxy groups) can modulate electronic properties, steric interactions, and hydrophobic contacts within the target's binding pocket. For example, in the development of benzylamine-based inhibitors of 17β-HSD3, the introduction of a 4-chlorophenoxy group on a linked phenyl ring was found to be crucial for high potency.[4]

Amine and Linker Modifications

The nature of the amine (primary, secondary, or tertiary) and the length and flexibility of the linker region can significantly influence a ligand's biological activity. N-alkylation of the benzylamine can introduce additional interaction points and modulate the basicity of the amine.[3] In the design of inhibitors for Complement Factor D, a serine protease, the basic benzylamine moiety was found to directly interact with a key aspartate residue in the S1 binding pocket.[1]

The following diagram illustrates a typical workflow for the discovery and optimization of benzylamine-based ligands.

Sources

- 1. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 9. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note & Protocol: Synthesis of (4-Ethylbenzyl)(2-methoxyethyl)amine via Reductive Amination

Introduction: The Strategic Value of Reductive Amination

The synthesis of secondary amines is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a vast array of pharmacologically active molecules. Among the myriad methods for constructing C-N bonds, reductive amination stands out for its efficiency, reliability, and broad substrate scope.[1][2] This process facilitates the coupling of a carbonyl compound with a primary or secondary amine to furnish a more substituted amine product.

Direct alkylation of amines is often plagued by a lack of selectivity, frequently leading to over-alkylation and the formation of undesired tertiary amines or quaternary ammonium salts.[1] Reductive amination elegantly circumvents this issue by proceeding through a controlled, two-step sequence within a single reaction vessel: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the target amine.[1][3]

This application note provides a comprehensive, field-tested protocol for the synthesis of (4-Ethylbenzyl)(2-methoxyethyl)amine (IUPAC Name: N-[(4-ethylphenyl)methyl]-2-methoxyethanamine[4]) from 4-ethylbenzaldehyde and 2-methoxyethylamine. We will delve into the mechanistic underpinnings of the reaction, explain the causal logic behind the choice of reagents and conditions, and provide a self-validating protocol complete with methods for reaction monitoring and product characterization.

Mechanistic Rationale: A Tale of Two Steps

The reductive amination process is a sequential reaction. The success of a one-pot procedure hinges on the careful selection of a reducing agent that exhibits chemoselectivity for the iminium ion intermediate over the starting carbonyl compound.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-methoxyethylamine) on the electrophilic carbonyl carbon of the aldehyde (4-ethylbenzaldehyde). This forms an unstable carbinolamine intermediate. Under mildly acidic conditions, which can be provided by the amine salt or a catalytic amount of acid, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water).[5] Subsequent elimination of water generates a positively charged iminium ion.

-

Hydride Reduction: A mild and selective hydride-donating reagent is then used to reduce the iminium ion. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice for this transformation.[6] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce the starting aldehyde but highly effective at reducing the more electrophilic iminium ion. The hydride attacks the carbon of the C=N⁺ bond, delivering the final secondary amine product upon completion of the reaction.

Visualizing the Mechanism

Caption: The reductive amination mechanism.

Experimental Protocol

This protocol details a robust procedure for the synthesis of the target compound on a 5 mmol scale.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |

| 4-Ethylbenzaldehyde | C₉H₁₀O | 134.18 | 5.0 | 1.0 | 671 mg (0.64 mL) |

| 2-Methoxyethylamine | C₃H₉NO | 75.11 | 5.5 | 1.1 | 413 mg (0.46 mL) |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 7.5 | 1.5 | 1.59 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 25 mL |

| Saturated NaHCO₃ solution | - | - | - | - | ~30 mL |

| Saturated NaCl solution (Brine) | - | - | - | - | ~20 mL |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | ~2-3 g |

Note on Reagent Quality: All reagents should be of high purity (≥98%). Dichloromethane should be anhydrous (dried over molecular sieves or obtained from a solvent purification system) to prevent quenching of the reducing agent. Sodium triacetoxyborohydride is moisture-sensitive and should be handled quickly in a dry environment.[7]

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzaldehyde (0.64 mL, 5.0 mmol) and dichloromethane (25 mL). Begin stirring to dissolve the aldehyde.

-

Amine Addition: Add 2-methoxyethylamine (0.46 mL, 5.5 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine/iminium ion intermediate.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in portions over 5 minutes. Causality Note: Adding the reducing agent portion-wise helps to control any potential exotherm and ensures a smooth reaction.

-

Reaction: Allow the reaction to stir at room temperature for 3-5 hours, or until completion as determined by TLC analysis (see Section 4.1).

-

Workup - Quenching: Slowly and carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated sodium bicarbonate (NaHCO₃) solution. Causality Note: This step quenches any remaining reducing agent and neutralizes acetic acid byproducts from the NaBH(OAc)₃.

-

Workup - Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with 20 mL of saturated sodium chloride (brine) solution. Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Workup - Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent, and rinse the solid with a small amount of fresh dichloromethane.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil.

-

Purification: Purify the crude product via flash column chromatography on silica gel. A gradient of 5-20% ethyl acetate in hexanes containing 1% triethylamine is a typical mobile phase. Causality Note: The addition of triethylamine to the eluent deactivates the acidic silica gel, preventing the basic amine product from streaking and improving the separation. Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.

Visualizing the Workflow

Caption: Overall workflow for the synthesis.

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, in-process monitoring and final product characterization are essential.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for tracking the progress of the reaction.[8]

-

Mobile Phase: 20% Ethyl Acetate in Hexanes.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Procedure: Spot the starting aldehyde, the reaction mixture at various time points (e.g., t=0, 1h, 3h), and a co-spot of the aldehyde and reaction mixture.

-

Visualization: UV light (254 nm). The starting aldehyde is UV active. The product may also be visualized. Staining with potassium permanganate (KMnO₄) can be used to visualize the amine product, which will appear as a yellow spot on a purple background.

-

Interpretation: The reaction is complete when the spot corresponding to the 4-ethylbenzaldehyde has been completely consumed. The appearance of a new, typically lower Rf spot indicates the formation of the product.

Product Characterization

The identity and purity of the isolated (4-Ethylbenzyl)(2-methoxyethyl)amine should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment and connectivity of all hydrogen atoms. Expect to see signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons, the benzylic CH₂ protons, the two CH₂ groups of the methoxyethyl moiety, and the methoxy CH₃ group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

-

MS (Mass Spectrometry): Confirms the molecular weight of the product. For C₁₂H₁₉NO, the expected monoisotopic mass is 193.15 g/mol .[4] A high-resolution mass spectrum (HRMS) can confirm the elemental composition.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Can show the absence of the starting aldehyde C=O stretch (~1700 cm⁻¹) and the presence of a C-N stretch and N-H stretch (for the secondary amine, ~3300-3500 cm⁻¹, typically weak).

Conclusion

This application note details a reliable and efficient one-pot synthesis of (4-Ethylbenzyl)(2-methoxyethyl)amine via reductive amination. By selecting a chemoselective reducing agent like sodium triacetoxyborohydride, the reaction proceeds in high yield with minimal side products. The protocol's emphasis on mechanistic understanding and integrated methods for monitoring and characterization provides researchers with a robust and self-validating system for synthesizing secondary amines, a critical task in the landscape of modern chemical and pharmaceutical research.

References

-

Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

-

Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

-

Title: C–N Bond-Forming Reactions: Reductive Amination Source: Myers Chem 115 Course Notes URL: [Link]

-

Title: Reductive Amination - Common Conditions Source: Organic Chemistry Data URL: [Link]

-

Title: Sodium triacetoxyborohydride Source: Organic Chemistry Portal URL: [Link]

- Source: Google Patents (CN103936599A)

-

Title: (4-Ethylbenzyl)(2-methoxyethyl)amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides Source: ACS Publications (Accepted Manuscript) URL: [Link]

-

Title: A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride Source: Journal of Chemical Education, ACS Publications URL: [Link]

-

Title: Reductive Amination of Ketones & Aldehydes With NaBH3CN Source: The Organic Chemistry Tutor via YouTube URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. (4-Ethylbenzyl)(2-methoxyethyl)amine | C12H19NO | CID 4030630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: High-Sensitivity GC-MS Analysis of Aromatic Amines for Research and Quality Control

Abstract

This comprehensive guide details a robust and validated methodology for the trace-level analysis of aromatic amines using Gas Chromatography-Mass Spectrometry (GC-MS). Aromatic amines are a class of compounds with significant industrial importance, but many are classified as carcinogenic or potentially carcinogenic, necessitating sensitive and reliable analytical methods for monitoring their presence in various matrices, including consumer products, environmental samples, and pharmaceutical intermediates.[1][2] This document provides an in-depth exploration of the entire analytical workflow, from sample preparation and derivatization to instrument configuration and data analysis, designed for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Aromatic Amines

Aromatic amines (AAs) are foundational chemicals used in the synthesis of azo dyes, polyurethanes, pesticides, and pharmaceuticals.[3] However, their potential for adverse health effects, stemming from occupational exposure or migration from consumer products like textiles and food packaging, has led to strict regulatory scrutiny worldwide.[4][5][6][7] For instance, the European Union's REACH regulation (EC No. 1907/2006) and China's GB 18401 standard restrict the presence of specific AAs that can be released from azo dyes in consumer goods.[4][5][7]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering a powerful combination of high-resolution separation and definitive mass-based identification.[2] However, the inherent chemical properties of amines—namely their basicity and polarity—present unique analytical challenges, such as poor peak shape and adsorption to active sites within the GC system.[8] This guide addresses these challenges head-on, presenting field-proven protocols that ensure accuracy, sensitivity, and reproducibility.

Foundational Strategy: Sample Preparation and Derivatization

The success of any GC-MS analysis of aromatic amines hinges on a meticulous sample preparation strategy. The primary goals are to efficiently extract the amines from the sample matrix and then chemically modify them through derivatization to improve their chromatographic behavior.

Extraction: Isolating the Analytes

The choice of extraction technique is matrix-dependent. Here, we detail two effective and widely applicable methods.

SLE offers a streamlined and efficient alternative to traditional liquid-liquid extraction (LLE), minimizing emulsion formation and reducing solvent consumption. It is particularly effective for cleaning up complex sample matrices.

Causality and Scientific Rationale: SLE utilizes a high-surface-area, inert solid support (diatomaceous earth) onto which the aqueous sample is loaded.[9] The sample disperses as a thin film, creating a large interface for partitioning. A water-immiscible organic solvent is then passed through the support, efficiently extracting the analytes of interest while leaving behind polar, interfering matrix components. For aromatic amines, which are basic compounds, adjusting the sample pH to an alkaline state (pH > 10) is critical to ensure they are in their neutral, non-ionized form, which maximizes their partitioning into the organic extraction solvent.[9]

Protocol: Supported Liquid Extraction of Aromatic Amines

-

Sample Preparation: Prepare the aqueous sample or sample extract. For solid samples, perform an initial extraction into a suitable solvent and then into an aqueous phase.

-

pH Adjustment: Adjust the aqueous sample's pH to >10 using a non-interfering base like sodium hydroxide. This deprotonates the amine groups, increasing their hydrophobicity.

-

Loading: Load the pH-adjusted sample onto the SLE cartridge and allow it to absorb for a minimum of 5 minutes. This wait time is crucial for the complete dispersion of the aqueous phase onto the support material.[9]

-

Elution: Apply a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or a dichloromethane mixture, to the cartridge and allow it to flow through via gravity.[9] Collect the eluate. A second elution with a fresh aliquot of solvent can maximize recovery.

-

Concentration: Evaporate the collected organic extract to near dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.

SPE provides excellent selectivity and concentration capabilities. For aromatic amines, a cation-exchange mechanism is highly effective.

Causality and Scientific Rationale: Strong Cation Exchange (SCX) SPE cartridges contain a sorbent functionalized with negatively charged groups (e.g., sulfonic acid). By adjusting the sample pH to be acidic, the aromatic amines become protonated (positively charged) and are retained on the sorbent via strong ionic interactions. Interfering neutral and acidic compounds are washed away. The retained amines are then eluted by using a solvent mixture containing a base (e.g., ammonia in methanol), which neutralizes the amines, disrupting the ionic bond and releasing them from the sorbent.

Derivatization: Enhancing Chromatographic Performance

Derivatization is a critical step to mitigate the challenges associated with analyzing polar and active compounds like amines by GC.[1]

Causality and Scientific Rationale: Trifluoroacetic anhydride (TFAA) is an excellent derivatizing agent for primary and secondary amines.[10][11][12][13] The reaction involves the acylation of the amine's active hydrogen with a trifluoroacetyl group. This chemical modification achieves several key objectives:

-

Masks Polarity: It replaces the polar N-H bond with a non-polar N-C=O bond, reducing intermolecular hydrogen bonding and interaction with active sites in the GC column.[12]

-

Increases Volatility: The resulting trifluoroacetamide derivatives are significantly more volatile than the parent amines, making them suitable for GC analysis.[12][13]

-

Improves Thermal Stability: The derivatives are more stable at the high temperatures of the GC inlet and column.[13]

-

Enhances Detection: The fluorine atoms in the derivative provide a unique mass defect and can enhance sensitivity, particularly if using an electron capture detector (ECD), though for MS, the primary benefit is improved chromatography.[10]

Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)

-

Sample Preparation: Ensure the extracted sample residue is completely dry. The presence of water will hydrolyze the TFAA reagent.

-

Reagent Addition: To the dried extract, add a suitable solvent (e.g., 200 µL of ethyl acetate or acetonitrile) and 100 µL of TFAA.

-

Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes to ensure the reaction goes to completion.

-

Evaporation: After cooling, gently evaporate the excess solvent and TFAA under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivative residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) containing an internal standard. The sample is now ready for GC-MS injection.

GC-MS Instrumental Parameters and Method Validation

The following parameters provide a robust starting point for the analysis of TFAA-derivatized aromatic amines. Optimization may be required based on the specific analytes and instrumentation used.

Gas Chromatography (GC) Conditions

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds, including derivatized aromatic amines.[8] |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, standard for GC-MS. |

| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow Mode) | Provides optimal column efficiency and is compatible with standard MS vacuum systems. |

| Inlet Temperature | 270 - 290 °C | Ensures rapid and complete vaporization of the derivatized analytes without thermal degradation. |

| Injection Mode | Splitless (with a 1-minute purge delay) | Maximizes the transfer of analytes onto the column, essential for trace-level analysis. |

| Injection Volume | 1 µL | A standard volume that prevents column and detector overload. |

| Oven Program | Initial: 40-60°C (hold 1-2 min)Ramp: 10-15°C/min to 280-300°CFinal Hold: 2-5 min | A temperature ramp allows for the separation of amines with varying boiling points. The initial hold ensures good peak shape for early eluting compounds. |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching and structural elucidation.[14] |

| Ionization Energy | 70 eV | Standard energy that provides reproducible fragmentation patterns and is used for creating mass spectral libraries. |

| Ion Source Temp. | 200 - 230 °C | Balances efficient ionization with minimizing thermal degradation of analytes within the source.[15] |